molecular formula C7H6N2O3 B072500 4-Nitrobenzaldoxime CAS No. 1129-37-9

4-Nitrobenzaldoxime

Cat. No.: B072500
CAS No.: 1129-37-9
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-VMPITWQZSA-N
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Description

4-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3 It is derived from 4-nitrobenzaldehyde and is characterized by the presence of a nitro group (NO2) and an oxime group (C=NOH) attached to a benzene ring

Mechanism of Action

Target of Action

This compound is a derivative of 4-Nitrobenzaldehyde , an organic aromatic compound containing a nitro group para-substituted to an aldehyde

Mode of Action

The mode of action of 4-Nitrobenzaldoxime is not well-documented. As a derivative of 4-Nitrobenzaldehyde, it may share similar chemical properties and reactivity. 4-Nitrobenzaldehyde is known to undergo reactions such as hydrolysis by sulfuric acid in ethanol . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldoxime can be synthesized through the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in ethanol under reflux conditions until completion . Another method involves the use of mineral water as a solvent, which is an environmentally friendly and efficient approach .

Industrial Production Methods: Industrial production of 4-nitrobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The use of mineral water as a solvent is particularly advantageous for industrial applications due to its cost-effectiveness and minimal environmental impact .

Comparison with Similar Compounds

Properties

IUPAC Name

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-37-9
Record name Benzaldehyde, p-nitro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzaldehyde oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Nitrobenzaldoxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 4-Nitrobenzaldehyde oxime and how is it characterized?

A1: 4-Nitrobenzaldehyde oxime (C7H6N2O3) is an organic compound derived from 4-nitrobenzaldehyde. Structurally, it features a benzene ring with a nitro group (NO2) at the para position and an oxime group (C=N-OH) attached to the benzene ring. []

Q2: How does 4-Nitrobenzaldehyde oxime behave in trapping reactions, and what are the potential applications of these reactions?

A2: 4-Nitrobenzaldehyde oxime serves as an effective trapping agent for 1-methoxyfuran endo-peroxides, leading to the formation of novel oxime O-[2,5-dihydro-5-hydroperoxy-2-furyl] ethers. [] This reaction proceeds with high regio- and stereoselectivity, highlighting the potential of 4-Nitrobenzaldehyde oxime in synthesizing complex molecules with specific functionalities. [] These synthesized ethers might find applications in various fields, including medicinal chemistry and materials science.

Q3: Can computational chemistry provide insights into the properties of 4-Nitrobenzaldehyde oxime?

A3: Yes, quantum chemical calculations can be employed to study the electronic structure and properties of 4-Nitrobenzaldehyde oxime and its isomers. [] These calculations provide valuable information about molecular orbitals, energy levels, and other electronic properties, which can be further utilized to predict reactivity, stability, and other relevant chemical behavior.

Q4: Are there any known applications of 4-Nitrobenzaldehyde oxime in coordination chemistry?

A4: Research indicates that 4-Nitrobenzaldehyde oxime can act as a ligand to form complexes with transition metals such as cobalt, nickel, and copper. [] The antibacterial activity of these complexes against E. coli has been investigated, showing promising results compared to the free ligand. [] This highlights the potential of utilizing 4-Nitrobenzaldehyde oxime in developing new antibacterial agents.

Q5: How is 4-Nitrobenzaldehyde oxime dimerized?

A5: Interestingly, 4-Nitrobenzaldehyde oxime can undergo dimerization to form 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide. [] This dimerization process involves the formation of a new 1,2,5-oxadiazole N-oxide ring system. [] The crystal structure of the dimer reveals interesting features, including the disorder of the N-oxide oxygen atom and the formation of a three-dimensional network through C—H⋯O hydrogen bonds. []

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